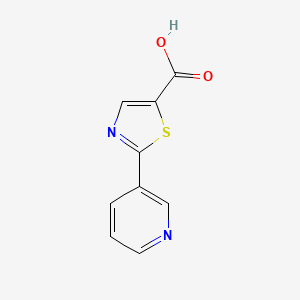2-Pyridin-3-YL-thiazole-5-carboxylic acid
CAS No.: 248275-42-5
Cat. No.: VC2543868
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 248275-42-5 |
|---|---|
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
| Standard InChI Key | WYKOXFDRTSNVGV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-Pyridin-3-YL-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core with a pyridine substituent at position 2 and a carboxylic acid group at position 5. The compound is characterized by the following identifiers and structural parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 248275-42-5 |
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 2-(pyridin-3-yl)thiazole-5-carboxylic acid |
| SMILES Notation | O=C(O)C1=CN=C(C2=CC=CN=C2)S1 |
| MDL Number | MFCD07375357 |
| European Community (EC) Number | 842-830-3 |
The structure contains two nitrogen-containing heterocycles - a pyridine ring connected to a thiazole ring at the 2-position. The thiazole ring bears a carboxylic acid group at the 5-position, creating a molecule with multiple potential interaction sites for hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties
The physical and chemical properties of 2-Pyridin-3-YL-thiazole-5-carboxylic acid determine its behavior in different environments and its potential applications in various fields. Key properties include:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white |
| Solubility | Limited solubility in water; more soluble in polar organic solvents such as DMF, DMSO |
| Melting Point | Data not available in sources |
| pKa | Data not available in sources |
| Stability | Stable under normal laboratory conditions |
| Storage Recommendations | Store in a cool, dry place; refrigeration recommended for long-term storage |
The compound contains both basic (pyridine nitrogen, thiazole nitrogen) and acidic (carboxylic acid) functional groups, making it amphoteric in nature. This characteristic provides multiple sites for chemical modifications and interactions with biological targets .
| Hazard Statement | Classification | Severity |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral, Category 4 |
| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 |
Emergency Response
In case of exposure, specific emergency responses are recommended:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell (P301+P317)
-
IF ON SKIN: Wash with plenty of water (P302+P352)
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
Applications in Research and Development
2-Pyridin-3-YL-thiazole-5-carboxylic acid has potential applications in various fields due to its structural features:
Pharmaceutical Research
The compound serves as a valuable building block in medicinal chemistry for several reasons:
Materials Science
Heterocyclic compounds containing thiazole and pyridine moieties have applications in materials science:
-
As ligands in coordination chemistry
-
In the development of functional materials with specific optical or electronic properties
Organic Synthesis
As a building block in organic synthesis, 2-Pyridin-3-YL-thiazole-5-carboxylic acid offers:
-
A platform for diverse chemical transformations
-
Potential for incorporation into more complex molecular architectures
-
Opportunities for the development of new synthetic methodologies
The compound is typically supplied as a solid and should be stored under refrigeration for optimal stability and shelf life .
Related Compounds and Derivatives
Several structurally related compounds share similarities with 2-Pyridin-3-YL-thiazole-5-carboxylic acid, potentially offering insights into its properties and applications:
Ester Derivatives
The ethyl ester of the target compound (2-Pyridin-3-yl-thiazole-5-carboxylic acid ethyl ester, CAS: 886370-75-8) represents an important derivative with modified properties:
-
Increased lipophilicity compared to the free acid
-
Potential use as a protected form of the carboxylic acid
Methyl-Substituted Analogs
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid (CAS: 39091-01-5) is a closely related compound featuring an additional methyl group at position 4 of the thiazole ring, potentially altering:
-
Electronic properties of the thiazole system
-
Metabolic stability
Reduced Thiazole Derivatives
2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 116247-03-1) represents a reduced form where the thiazole ring is partially saturated, significantly altering:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume